6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one
Description
6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is a quinolin-2-one derivative featuring a 6-ethoxy substituent and a 3-[(furan-2-ylmethyl)aminomethyl] side chain. The quinolin-2-one core is a nitrogen-containing heterocycle known for its pharmacological relevance, particularly in targeting nicotinic acetylcholine receptors (nAChRs) and exhibiting analgesic properties . The ethoxy group at position 6 likely enhances metabolic stability compared to hydroxylated analogs, while the furan-containing side chain may modulate receptor binding and solubility.
Properties
IUPAC Name |
6-ethoxy-3-[(furan-2-ylmethylamino)methyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-21-14-5-6-16-12(9-14)8-13(17(20)19-16)10-18-11-15-4-3-7-22-15/h3-9,18H,2,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPDIFDRBZSUAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group is attached through a nucleophilic substitution reaction using furan-2-ylmethylamine and a suitable leaving group on the quinoline core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the quinoline core, converting it to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Structural Features and Pharmacological Activity
The following table summarizes key analogs and their properties:
Structure-Activity Relationship (SAR) Insights
In contrast, the 6-ethoxy group in the target compound balances lipophilicity and metabolic resistance. Halogenation (e.g., 5-Cl in Compound IV) significantly boosts analgesic potency, suggesting that electron-deficient aromatic systems improve receptor interactions .
Side Chain Modifications: The furan-2-ylmethyl-aminomethyl group in the target compound introduces heteroaromatic flexibility, which may favor conformational adaptability during receptor binding compared to rigid carboxamide (Compound III) or benzothiazine (Compound IV) moieties .
Core Heterocycle Variations: Benzothiazine derivatives (Compound IV) exhibit distinct pharmacokinetic profiles due to their sulfone groups, which may reduce metabolic degradation compared to quinolin-2-ones .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The trifluoromethyl group in Compound II increases logP, favoring CNS penetration, while the ethoxy group in the target compound offers moderate hydrophobicity .
- Solubility : Carboxamide-containing analogs (e.g., Compound III) may exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas the furan-methylamine side chain in the target compound could reduce solubility .
- Metabolic Stability : Halogenated (Compound IV) and cyclopropane-containing () analogs likely resist oxidative metabolism better than ethoxy or methyl-substituted derivatives.
Biological Activity
6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one, identified by its CAS number 1240018-26-1, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure
The compound features a quinoline core modified with an ethoxy group and a furan-2-ylmethyl amino side chain. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).
Table 1: IC50 Values of this compound Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.78 |
| HCT116 | 0.48 |
These values indicate that the compound's potency is comparable to known anticancer drugs, suggesting its potential for further development in cancer therapy .
The mechanism by which this compound induces cytotoxicity appears to involve the activation of apoptotic pathways. Flow cytometry analysis revealed that treatment with the compound led to increased caspase activity, suggesting that it promotes apoptosis in cancer cells . Additionally, it has been shown to arrest the cell cycle at the G1 phase, further contributing to its anticancer effects.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, although specific IC50 values and mechanisms remain to be fully elucidated.
Case Studies and Research Findings
Several research articles have documented the biological activity of this compound. A notable study conducted by researchers at a leading pharmaceutical institution evaluated the compound's efficacy against multiple cancer cell lines and reported promising results .
Another investigation focused on the structure–activity relationship (SAR) of similar quinoline derivatives, emphasizing that modifications at specific sites significantly influence biological activity. This suggests that further chemical modifications of this compound could enhance its therapeutic profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
